Ethyl 5-bromo-3-methylpicolinate
Overview
Description
Ethyl 5-bromo-3-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. It is a light-yellow to yellow liquid at room temperature and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-3-methylpicolinate can be synthesized through several synthetic routes. One common method involves the bromination of 3-methylpyridine followed by esterification with ethanol. The reaction conditions typically include the use of bromine as the brominating agent and sulfuric acid as a catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the concentration of reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-3-methylpicolinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of substituted pyridines or pyridones.
Scientific Research Applications
Ethyl 5-bromo-3-methylpicolinate is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biological systems and pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various chemical products and materials.
Mechanism of Action
Ethyl 5-bromo-3-methylpicolinate is similar to other brominated pyridine derivatives, such as 3-bromopyridine and 2-bromopyridine. its unique structural features, such as the presence of the ethyl ester group and the methyl group at the 3-position, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
3-bromopyridine
2-bromopyridine
Ethyl 3-bromopyridine-2-carboxylate
5-bromopyridine-3-carboxylic acid
Properties
IUPAC Name |
ethyl 5-bromo-3-methylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKIZHFVMLOYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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